molecular formula C10H12ClNO2 B3213366 (+/-)-cis-3-Amino-1-indanecarboxylic acid HCl CAS No. 111634-94-7

(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl

Cat. No. B3213366
CAS RN: 111634-94-7
M. Wt: 213.66
InChI Key: NJWVCGBGVWEMGY-OULXEKPRSA-N
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Description

The compound “(+/-)-cis-3-Amino-1-indanecarboxylic acid HCl” is a type of carboxylic acid. Carboxylic acids are organic compounds that contain a carboxyl group (COOH). The carboxyl group consists of a carbon atom bonded to an oxygen atom by a double bond and to a hydroxyl group (OH) by a single bond .


Synthesis Analysis

Carboxylic acids can be synthesized from a variety of reactions. For instance, they can be produced from the oxidation of alcohols . The synthesis of carboxylic acids often involves catalytic decarboxylative conversions, where the COOH group of carboxylic acids is catalytically replaced without trace by extrusion of CO2 .


Molecular Structure Analysis

The molecular structure of carboxylic acids is characterized by the presence of a carboxyl group. This group is planar and can be represented with resonance structures . The carbon and oxygen in the carbonyl group are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions. They can react with more reactive metals to produce a salt and hydrogen . They can also undergo decarboxylation, a reaction that involves the loss of a carboxyl group .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . They are generally more acidic than other organic compounds containing hydroxyl groups but are generally weaker than mineral acids like hydrochloric acid .

Mechanism of Action

The mechanism of action of carboxylic acids is primarily based on their ability to donate protons (hydrogen ions), which makes them acidic . In solution, a hydrogen ion is transferred from the -COOH group to a water molecule .

Future Directions

The field of carboxylic acid research is rapidly developing. Recent advances include the catalytic decarboxylative transformations of carboxylic acid groups . This area of research has potential for further exploration and could lead to new methods for the synthesis and application of carboxylic acids .

properties

IUPAC Name

(1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9;/h1-4,8-9H,5,11H2,(H,12,13);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWVCGBGVWEMGY-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2[C@@H]1N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111634-94-7
Record name rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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